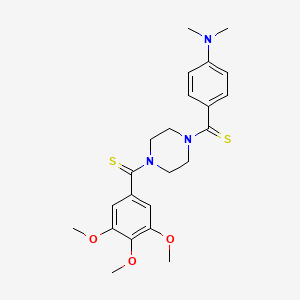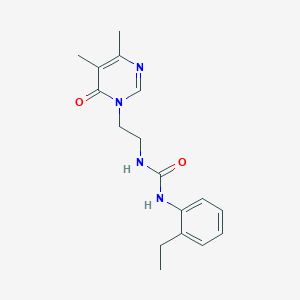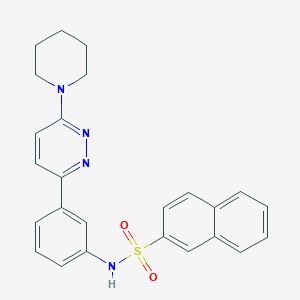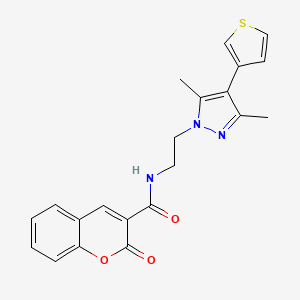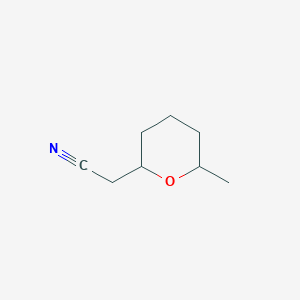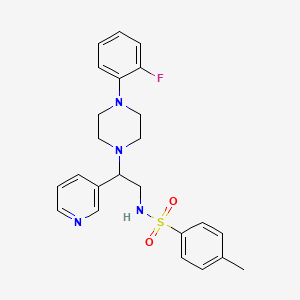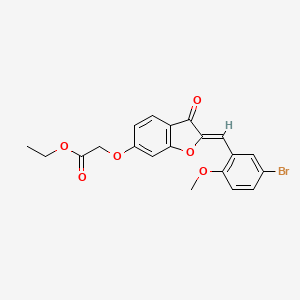
(Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and potential reactivity. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its molecular weight, solubility, melting point, and boiling point, can provide important information about its stability, reactivity, and potential uses. Unfortunately, the specific physical and chemical properties for the requested compound are not available in the literature .Scientific Research Applications
Marine-Derived Compounds and Biological Activities
Research on marine-derived fungi, such as Penicillium sp., has led to the isolation of unique compounds with potential biological activities. For instance, continuous research on the ethyl acetate extract from the fermentation broth of marine fungus Y26-02 (Penicillium sp.) identified both known and novel compounds with potential pharmacological applications (Wu et al., 2010)[https://consensus.app/papers/three-compounds-penicillium-wu/4f091834b2225ede96bd882a4241866a/?utm_source=chatgpt]. This highlights the marine environment as a prolific source of novel chemical entities that could include compounds similar to (Z)-ethyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate.
Synthetic Methodologies and Chemical Transformations
The synthesis and evaluation of compounds related to ethyl 4-benzyloxybenzoate, exploring their hypolipidemic activities, demonstrate the importance of synthetic methodologies in creating potential therapeutic agents (Baggaley et al., 1977)[https://consensus.app/papers/hypolipidemic-analogues-ethyl-4benzyloxybenzoate-baggaley/590b5f1c6da35c0aa8530121b0f34068/?utm_source=chatgpt]. Such methodologies could be adapted to synthesize and study the bioactivities of compounds like this compound.
Antioxidant and Antimicrobial Properties
Marine red alga-derived compounds have been shown to possess potent scavenging activity against radicals, suggesting potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012)[https://consensus.app/papers/nitrogencontaining-bromophenols-rhodomela-li/bf014083371957d890fc9e7bc76fe2eb/?utm_source=chatgpt]. This avenue of research could be relevant for assessing the antioxidant properties of this compound.
Potential Anticancer Applications
The study of N-heterocyclic carbene-silver complexes, synthesized from benzyl-substituted precursors, for their cytotoxicity against cancer cell lines underscores the potential of organometallic compounds in cancer therapy (Patil et al., 2010)[https://consensus.app/papers/synthesis-cytotoxicity-antibacterial-studies-patil/60381cae907854e4a2010f03be069b86/?utm_source=chatgpt]. Research into the anticancer properties of this compound, possibly through similar mechanistic pathways, could be a fruitful area of investigation.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-3-25-19(22)11-26-14-5-6-15-17(10-14)27-18(20(15)23)9-12-8-13(21)4-7-16(12)24-2/h4-10H,3,11H2,1-2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOLBHOCVMRXOS-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2993395.png)
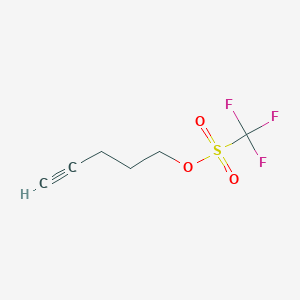
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)

![8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2993401.png)

